molecular formula C22H26N2O B2935467 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone CAS No. 551921-50-7

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone

Cat. No. B2935467
CAS RN: 551921-50-7
M. Wt: 334.463
InChI Key: OMOXCNHOHLCAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is a chemical compound that belongs to the class of azetidinones. It is commonly referred to as MPMPA and is used in scientific research for its unique properties.

Scientific Research Applications

Enantioselective Synthesis and Medicinal Applications

One notable application of structures related to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone involves the enantioselective synthesis of saturated aza-heterocycles, which are crucial in bioactive compounds and therapeutic agents. The development of methods for enantioselective functionalization of α-methylene C–H bonds in these systems is vital for drug discovery. A study by Jain et al. (2016) demonstrates a palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines, showing significant potential in medicinal chemistry and asymmetric synthesis (Jain, Verma, Xia, & Yu, 2016).

Antimycobacterial Research

Research by Kumar et al. (2008) has identified antimycobacterial properties in compounds structurally similar to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone. Specifically, their work on spiro-piperidin-4-ones shows significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antimycobacterial agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Molecular Structure and Interaction Studies

Another study by Khan et al. (2013) on compounds related to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone focuses on understanding molecular structures through the synthesis of specific compounds. They report on the crystal and molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine, highlighting the importance of hydrogen bonding and C-H...π interactions in stabilizing molecular structures (Khan, Ibrar, Lal, Altaf, & White, 2013).

Synthesis of Piperidine Derivatives

The versatility of piperidine, a component of 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone, is showcased in a study by Krawczyk (1996), where piperidine catalyzes the synthesis of 1-substituted 2-aminoethylphenylphosphinic acids. This illustrates the compound's utility in synthesizing phosphinate derivatives, which have applications in various areas of chemical research (Krawczyk, 1996).

Neuroprotective Agent Development

Research into neuroprotective agents has also seen the use of structures related to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone. Chenard et al. (1995) identify a compound with potent NMDA antagonist properties, offering promise as a neuroprotective agent with potential applications in treating neurological disorders (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).

properties

IUPAC Name

1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-17-10-12-19(13-11-17)24-21(18-8-4-2-5-9-18)20(22(24)25)16-23-14-6-3-7-15-23/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOXCNHOHLCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322273
Record name 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

551921-50-7
Record name 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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